molecular formula C25H20N4O3 B4615902 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No. B4615902
M. Wt: 424.5 g/mol
InChI Key: VCMVXAURZFZSQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyridazine derivatives involves complex reactions with various reagents, leading to the formation of a wide range of compounds. For example, 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonyl isothiocyanate reacts with hydrazine or phenyl hydrazine to produce 1,2,4-triazole derivatives in a one-pot reaction, showcasing the versatility of pyridazine compounds in synthesizing heterocyclic structures (Hemdan & Elshahawi, 2009).

Molecular Structure Analysis

The molecular structure of related pyridazine derivatives has been elucidated using various analytical techniques, including single-crystal X-ray diffraction. This analysis provides detailed insights into the planar ring systems and bond lengths, offering a deeper understanding of the structural characteristics of these compounds (Engelhardt & Park, 1996).

Chemical Reactions and Properties

Pyridazine derivatives undergo a multitude of chemical reactions, leading to the formation of various heterocyclic compounds. These reactions are influenced by the type of reagents and conditions applied, demonstrating the compounds' reactivity and versatility in organic synthesis (Deeb et al., 1991).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined using techniques like X-ray diffraction, showcasing the diverse conformational possibilities and stability of these compounds under various conditions (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, highlight their potential in synthetic organic chemistry. These compounds can react with a wide range of reagents, forming complex structures with significant biological and chemical potential (Ahmed et al., 2002).

Scientific Research Applications

Synthesis of Pyridazine Derivatives

Research on pyridazine derivatives, including compounds structurally related to N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, has shown significant applications in the development of novel heterocyclic compounds. For instance, reactions involving pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-ones have been explored for their potential in creating new chemical entities with diverse applications (Deeb, Essawy, Yasine, & Fikry, 1991).

Heterocyclic Synthesis Under Microwave Irradiation

The synthesis of tetrahydrobenzo[b]thiophene derivatives and related heterocycles under microwave irradiation demonstrates the potential of these compounds in creating efficient routes for chemical synthesis, which can be applied to various fields, including drug discovery and materials science (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Anti-inflammatory Activity

The synthesis and evaluation of analogs for anti-inflammatory activities have been conducted, showing the potential of related compounds in pharmaceutical applications. These studies contribute to the understanding of how structural modifications can impact biological activity and provide a pathway for the development of new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

Synthesis of Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents

The creation of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones and their screening for antibacterial activity highlights the importance of these compounds in developing new antibacterial agents. Such research is crucial for addressing the growing concern of antibiotic resistance and finding new, effective treatments for bacterial infections (Solankee & Patel, 2004).

Development of Polyamides and Polyimides

The synthesis of aromatic polyamides and polyimides based on specific heterocyclic backbones illustrates the application of these compounds in materials science, particularly in the creation of new polymers with desirable thermal and mechanical properties. This research has implications for the development of advanced materials for various industrial applications (Yang & Lin, 1995).

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-29-25(32)21(24(31)27-19-15-9-8-14-18(19)23(26)30)20(16-10-4-2-5-11-16)22(28-29)17-12-6-3-7-13-17/h2-15H,1H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMVXAURZFZSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

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